molecular formula C15H10N2O6 B362798 3-(6-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanoic acid CAS No. 307299-14-5

3-(6-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanoic acid

Cat. No. B362798
CAS RN: 307299-14-5
M. Wt: 314.25g/mol
InChI Key: QKIPXSPXLPYYIO-UHFFFAOYSA-N
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Description

3-(6-nitro-1,3-dioxo-2-benzo[de]isoquinolinyl)propanoic acid is a nitronaphthalene.

Scientific Research Applications

Gel Formation in Imide Derivatives

The compound is involved in the synthesis of imide derivatives that form gels in mixed solvents like water and DMSO. This property is crucial for applications in materials science and chemistry. For instance, 5-(1,3-dioxo-1,3-dihydroisoindol-2-yl)-isophthalic acid, derived from phthalic anhydride, forms a gel in a mixed solvent of DMSO and water (Singh & Baruah, 2008).

Fluorescence Studies and Oligonucleotide Hybridization

Novel fluorophores, including variants of the compound, have been synthesized and characterized for their fluorescence in different solvents. These fluorophores show potential in labeling oligodeoxyribonucleotides, enhancing their fluorescence and hybridization affinity, which is significant in molecular biology and genetic engineering (Singh & Singh, 2007).

Photophysical Characterization and Antimicrobial Activity

A new anionic dendrimer synthesized using this compound exhibited notable photophysical characteristics and demonstrated antimicrobial activity, especially against Gram-positive bacteria. This has implications for developing new antimicrobial agents and materials with embedded antimicrobial properties (Staneva et al., 2020).

Organotin Carboxylates in Crystallography

Organotin carboxylates based on amide carboxylic acids, including this compound, have been synthesized and studied for their crystal structures. This research is significant in the field of materials science and crystallography, providing insights into the molecular architecture of organotin carboxylates (Xiao et al., 2013).

Antitumor Activities and Fluorescence

Research into the self-assembly of organotin carboxylates, involving this compound, has yielded insights into their antitumor activities and fluorescence properties. This is vital for developing new anticancer drugs and fluorescent materials (Xiao et al., 2019).

Aggregation Enhanced Emission and Solid State Emission

The compound is involved in tuning the emission properties of naphthalimide-based compounds, influencing aggregation-enhanced emission in aqueous solutions. This has significant implications for designing new optical materials and sensors (Srivastava et al., 2016).

properties

CAS RN

307299-14-5

Molecular Formula

C15H10N2O6

Molecular Weight

314.25g/mol

IUPAC Name

3-(6-nitro-1,3-dioxobenzo[de]isoquinolin-2-yl)propanoic acid

InChI

InChI=1S/C15H10N2O6/c18-12(19)6-7-16-14(20)9-3-1-2-8-11(17(22)23)5-4-10(13(8)9)15(16)21/h1-5H,6-7H2,(H,18,19)

InChI Key

QKIPXSPXLPYYIO-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=CC3=C2C(=C1)C(=O)N(C3=O)CCC(=O)O)[N+](=O)[O-]

Canonical SMILES

C1=CC2=C(C=CC3=C2C(=C1)C(=O)N(C3=O)CCC(=O)O)[N+](=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(6-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanoic acid
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3-(6-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanoic acid
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3-(6-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanoic acid
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3-(6-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanoic acid
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3-(6-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanoic acid
Reactant of Route 6
3-(6-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanoic acid

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